molecular formula C15H14N4O2S B11356985 5-(3,4-dimethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11356985
M. Wt: 314.4 g/mol
InChI Key: OQGDWXPMKUERHJ-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its complex structure, which includes a thiadiazole ring, an oxazole ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Oxazole Ring Formation: The oxazole ring is often formed through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Coupling Reactions: The final step involves coupling the thiadiazole and oxazole intermediates with the 3,4-dimethylphenyl group through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, often under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-(3,4-dimethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: Lacks the thiadiazole ring, which may result in different biological activities.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide: Lacks the 3,4-dimethylphenyl group, potentially altering its chemical reactivity and biological properties.

    5-(3,4-dimethylphenyl)-N-(1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide: Similar structure but without the methyl group on the thiadiazole ring, which may affect its overall activity.

Uniqueness

The uniqueness of 5-(3,4-dimethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H14N4O2S/c1-8-4-5-11(6-9(8)2)13-7-12(19-21-13)14(20)16-15-18-17-10(3)22-15/h4-7H,1-3H3,(H,16,18,20)

InChI Key

OQGDWXPMKUERHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C)C

Origin of Product

United States

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